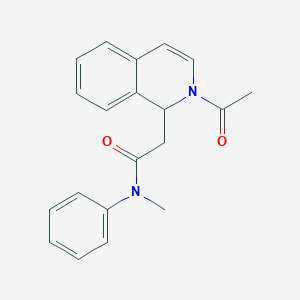
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of neuroscience. BPIP is a selective antagonist of the sigma-1 receptor, which is a protein found in the central nervous system and has been implicated in various neurological disorders.
Mechanism of Action
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide is a selective antagonist of the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in various neurological disorders, and its modulation has been shown to have therapeutic potential. 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects in the central nervous system. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, and to have anti-inflammatory and antioxidant effects. 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has several advantages for lab experiments. It is a selective antagonist of the sigma-1 receptor, which allows for specific modulation of this target. 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide also has some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide. One direction is to further elucidate the mechanism of action of 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide and its downstream effects on various signaling pathways and cellular processes. Another direction is to investigate the potential therapeutic applications of 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide in various neurological disorders. 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide could also be used as a tool compound to study the sigma-1 receptor and its role in various cellular processes. Finally, the synthesis method of 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide could be further optimized to improve the yield and purity of the compound.
Synthesis Methods
The synthesis method of 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide involves the reaction of 1-(naphthalen-1-yl)piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide can be improved by optimizing the reaction conditions such as temperature, concentration, and reaction time.
Scientific Research Applications
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(22-20-12-6-8-17-7-4-5-11-19(17)20)23-13-15-24(16-14-23)28(26,27)18-9-2-1-3-10-18/h1-12H,13-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBUGEOFPHJYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7545554.png)

![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)



![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)
![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)
![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)


